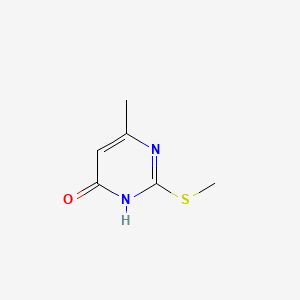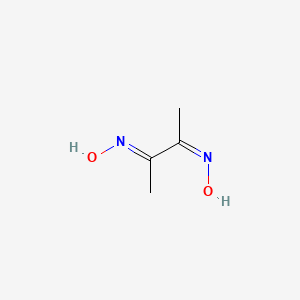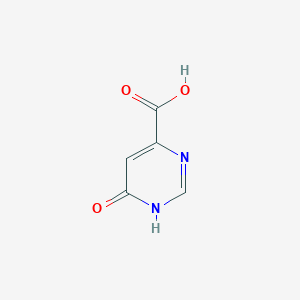![molecular formula C8H10N4O B1418166 1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1374509-60-0](/img/structure/B1418166.png)
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Übersicht
Beschreibung
The compound “1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . This family of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The TP ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .
Synthesis Analysis
The most common strategies for the synthesis of the TP heterocycle include: cyclocondensation reactions of aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds; conversion of 1,2,4-triazolo[4,3-a]pyrimidine via Dimroth rearrangement; and oxidative cyclization reactions from pyrimidin-2-yl-amidines .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The compound has been identified to possess significant anticonvulsant activity . In structure-activity relationship (SAR) studies, certain analogs have shown promising results, with one compound exhibiting an ED50 value of 19.7 mg/Kg and a protection index much higher than standard drugs like carbamazepine and phenytoin .
Antimicrobial Applications
This class of compounds, including the triazolopyrimidine derivatives, has been extensively studied for their antibacterial, antifungal, and antiviral properties . They have been found to be effective in combating a range of microbial pathogens .
Anticancer Properties
Research has indicated that triazolopyrimidines may have potential as anticancer agents . Their ability to interfere with various biological pathways makes them candidates for further investigation in cancer treatment .
Agricultural Chemistry
In agriculture, these compounds are explored for their herbicidal and antifungal activities . They could provide a new class of pesticides that help protect crops from various diseases and pests .
Cardiovascular Research
Some derivatives of triazolopyrimidines are being studied for their role as cardiovascular vasodilators . These compounds could help in the development of new medications for treating heart-related conditions .
Anti-inflammatory and Analgesic Effects
The triazolopyrimidine scaffold is also being researched for its anti-inflammatory and analgesic effects . This could lead to the development of new pain management and anti-inflammatory drugs .
Metal Coordination Chemistry
These compounds are known to act as versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which could have implications in both medicinal chemistry and materials science .
Antimalarial Activity
Triazolopyrimidines, including the specific compound , have been used as reactants for synthesizing inhibitors with antimalarial activity . This highlights their importance in the development of new antimalarial drugs .
Zukünftige Richtungen
The TP heterocycle has found numerous applications in medicinal chemistry . Due to the structural similarities of the TP heterocycle with the purine ring, different studies have investigated TP derivatives as possible isosteric replacements for purines . This suggests that “1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” and similar compounds may have potential applications in drug design and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(6(2)13)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPKQQYLSOESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158895 | |
| Record name | 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
CAS RN |
1374509-60-0 | |
| Record name | 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,7-Dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)





![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)